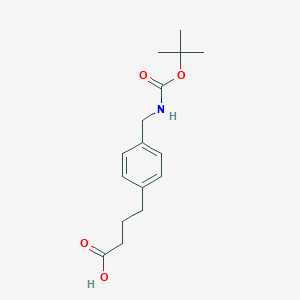
4-(4-(((Tert-butoxycarbonyl)amino)methyl)phenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]butanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of various derivatives and intermediates. The Boc group is commonly employed to protect amines during chemical reactions, preventing unwanted side reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]butanoic acid typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Reduction: The compound can be reduced to its amine form by removing the Boc group.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Trifluoroacetic acid, hydrochloric acid in methanol.
Reduction: Trimethylsilyl iodide followed by methanolysis.
Substitution: Di-tert-butyl dicarbonate, DMAP, acetonitrile.
Major Products Formed
The major products formed from these reactions include the deprotected amine and various substituted derivatives depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]butanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]butanoic acid involves the protection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid: Used in the preparation of DPP4 inhibitors.
4-[(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid: Another Boc-protected compound used in organic synthesis.
Uniqueness
4-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]butanoic acid is unique due to its specific structure and the presence of the Boc group, which provides stability and protection to the amine group during chemical reactions. This makes it a valuable intermediate in various synthetic pathways.
Propriétés
Formule moléculaire |
C16H23NO4 |
|---|---|
Poids moléculaire |
293.36 g/mol |
Nom IUPAC |
4-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]butanoic acid |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-11-13-9-7-12(8-10-13)5-4-6-14(18)19/h7-10H,4-6,11H2,1-3H3,(H,17,20)(H,18,19) |
Clé InChI |
WHQSVZKFHKWRJQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


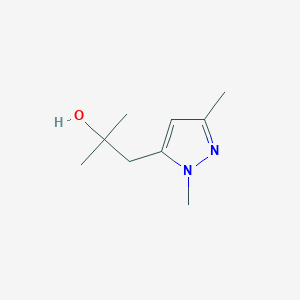
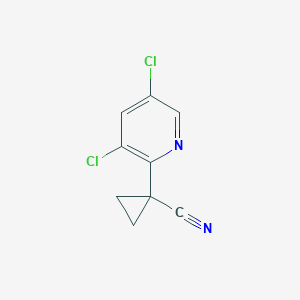


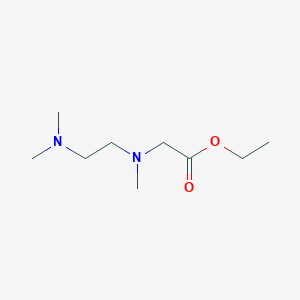

![tert-butyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate](/img/structure/B13521862.png)
![Methyl6-({[(tert-butoxy)carbonyl]amino}methyl)-1,2,3,6-tetrahydropyridine-3-carboxylate](/img/structure/B13521867.png)
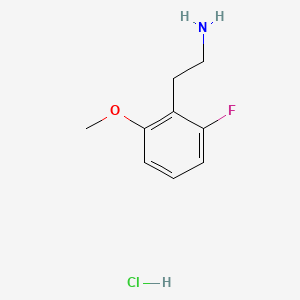
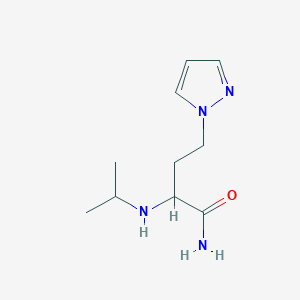


![6-Oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13521909.png)

